2-Benzyl-2-phenyl-1h-indene-1,3(2h)-dione
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Overview
Description
2-Benzyl-2-phenyl-1h-indene-1,3(2h)-dione is an organic compound that belongs to the class of indene derivatives. These compounds are characterized by their indene core structure, which is a bicyclic system consisting of a benzene ring fused to a cyclopentene ring. The presence of benzyl and phenyl groups attached to the indene core makes this compound unique and potentially useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2-phenyl-1h-indene-1,3(2h)-dione can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where benzyl chloride and phenylacetyl chloride are reacted with indene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions using continuous flow reactors. This method allows for better control of reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2-phenyl-1h-indene-1,3(2h)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or hydrocarbons.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl or phenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of benzyl alcohols or hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzyl-2-phenyl-1h-indene-1,3(2h)-dione depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-1h-indene-1,3(2h)-dione: Lacks the phenyl group, which may affect its reactivity and applications.
2-Phenyl-1h-indene-1,3(2h)-dione: Lacks the benzyl group, leading to different chemical properties.
1,3-Indandione: A simpler indene derivative with different reactivity and uses.
Uniqueness
2-Benzyl-2-phenyl-1h-indene-1,3(2h)-dione is unique due to the presence of both benzyl and phenyl groups, which can influence its chemical behavior and potential applications. The combination of these groups with the indene core structure makes it a versatile compound for various research and industrial purposes.
Properties
CAS No. |
3838-20-8 |
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Molecular Formula |
C22H16O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-benzyl-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C22H16O2/c23-20-18-13-7-8-14-19(18)21(24)22(20,17-11-5-2-6-12-17)15-16-9-3-1-4-10-16/h1-14H,15H2 |
InChI Key |
BJJLFJCYGGTXSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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